molecular formula C26H30ClF3N4O2 B11079247 N-[(Adamantan-1-YL)methyl]-3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-2-carboxamide

N-[(Adamantan-1-YL)methyl]-3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-2-carboxamide

Cat. No.: B11079247
M. Wt: 523.0 g/mol
InChI Key: NVRQHMCDODCLHS-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a pyrazolo[1,5-a]pyrimidine scaffold.
    • It bears substituents at various positions: an adamantane group (Adamantan-1-YL) linked to the nitrogen atom, a methyl group (CH₃) attached to the adamantane, a chlorine atom (Cl) at position 3, a methoxy group (OCH₃) at position 2 of the phenyl ring, and a trifluoromethyl group (CF₃) at position 7.
  • The compound’s intricate structure suggests potential interesting properties and applications.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactions:
      • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions:
      • Specific reagents and conditions would depend on the desired modifications.
    • Major products:
      • These would vary based on the specific reactions carried out.
  • Scientific Research Applications

    • Chemistry:
      • Potential use as a building block for novel materials due to its unique structure.
    • Biology and medicine:
      • Limited information exists, but exploration of its biological activity is warranted.
    • Industry:
      • Its potential as a precursor for functional materials or pharmaceuticals is intriguing.
  • Mechanism of Action

    • Currently, detailed information on its mechanism of action is scarce.
    • Further research is needed to understand its interactions with molecular targets and pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C26H30ClF3N4O2

    Molecular Weight

    523.0 g/mol

    IUPAC Name

    N-(1-adamantylmethyl)-3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

    InChI

    InChI=1S/C26H30ClF3N4O2/c1-36-19-5-3-2-4-17(19)18-9-20(26(28,29)30)34-23(32-18)21(27)22(33-34)24(35)31-13-25-10-14-6-15(11-25)8-16(7-14)12-25/h2-5,14-16,18,20,32H,6-13H2,1H3,(H,31,35)

    InChI Key

    NVRQHMCDODCLHS-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1C2CC(N3C(=C(C(=N3)C(=O)NCC45CC6CC(C4)CC(C6)C5)Cl)N2)C(F)(F)F

    Origin of Product

    United States

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